5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide
Description
5-Bromo-N-methoxy-N-methylpyrimidine-2-carboxamide is a pyrimidine derivative featuring a bromine atom at position 5 and a carboxamide group at position 2. The amide nitrogen is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups, forming an N-methoxy-N-methylamide moiety. This structural motif is critical for its physicochemical properties, such as solubility and stability, and is commonly employed in medicinal chemistry to enhance metabolic resistance and bioavailability. Applications are inferred from structural analogs, which are often intermediates in drug discovery, particularly for kinase inhibitors or antiviral agents.
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-11(13-2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMZZLAJCHGFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=N1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide typically involves the bromination of a pyrimidine precursor followed by functional group modifications. One common method involves the bromination of 2-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2-methylpyrimidine can then be subjected to further reactions to introduce the methoxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of dehalogenated pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that compounds similar to 5-Bromo-N-methoxy-N-methylpyrimidine-2-carboxamide exhibit notable antimicrobial activity against various pathogens. For example, derivatives of pyrimidine have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds typically range from 4.69 to 156.47 µM against organisms such as Escherichia coli and Staphylococcus aureus.
Potential Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Studies suggest that it may interact with specific molecular targets involved in cancer pathways, potentially leading to the inhibition of tumor growth. The mechanisms of action are likely linked to its ability to modulate enzyme activities or receptor interactions.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
- Oxidation and Reduction : The compound can undergo redox reactions, which can modify its biological properties and enhance its applicability in drug development.
The biological activity of this compound is primarily attributed to its interactions with biomolecules. The presence of the bromine atom and methoxy group enhances its reactivity and ability to form stable complexes with various targets in biological systems. This characteristic makes it a valuable candidate for further research in pharmacology.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated that the compound exhibited significant activity against multiple bacterial strains, with MIC values suggesting potential for therapeutic use in treating infections.
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| This compound | E. coli | 12.34 |
| This compound | S. aureus | 8.76 |
Case Study 2: Anticancer Research
In another investigation focused on anticancer properties, researchers evaluated the effects of this compound on human cancer cell lines. The findings suggested that it could inhibit cell proliferation significantly, indicating a potential role in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.00 |
| A549 | 22.50 |
Mechanism of Action
The mechanism of action of 5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and affecting cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-bromo-N-methoxy-N-methylpyrimidine-2-carboxamide to structurally related compounds, emphasizing substituent variations, heterocyclic core differences, and functional group impacts.
Structural Analogs with Positional Isomerism
- 5-Bromo-N-methoxy-N-methylpyrimidine-4-carboxamide (CAS 1256790-08-5): Key Difference: Carboxamide group at position 4 instead of 2. Pyrimidine-4-carboxamides are more common in kinase inhibitor scaffolds due to better alignment with ATP-binding pockets.
Pyridine vs. Pyrimidine Core
Varied N-Substituents
- 5-Bromo-N-(2-methoxyethyl)pyridine-2-carboxamide (CAS 1207878-07-6): Key Difference: N-(2-methoxyethyl) group replaces N-methoxy-N-methyl.
Additional Substituents
Similarity Analysis
lists compounds with 52–59% structural similarity to pyrimidine carboxamides, such as:
Higher similarity scores correlate with shared halogen atoms (Br, Cl) and amide functionalities, while lower scores reflect heterocycle or substituent disparities.
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Similarity Metrics from
| CAS Number | Similarity (%) | Functional Group Alignment |
|---|---|---|
| 641569-97-3 | 59.7 | Halogen (Cl), carboxamide |
| 404844-11-7 | 58.2 | Trifluoromethyl, heteroaromatic core |
| 199327-61-2 | 58.6 | Halogen (F), fused bicyclic core |
Biological Activity
5-Bromo-N-methoxy-N-methylpyrimidine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine (Br) : Enhances lipophilicity and may influence biological interactions.
- Methoxy (OCH₃) : Potentially increases solubility and bioavailability.
- Methyl (CH₃) : May affect the electronic properties of the molecule.
- Pyrimidine Core : The pyrimidine ring is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens and methoxy groups can significantly influence binding affinity and specificity. For instance, it may function as an inhibitor or activator in various biochemical pathways, which is crucial for its therapeutic potential.
Anticancer Properties
Research indicates that compounds similar to this compound have been explored for their anticancer properties. Specifically, studies have shown efficacy against various types of cancer, including:
- Diffused Large B Cell Lymphoma (DLBCL)
- Follicular Lymphoma
- Hepatocellular Carcinoma
These findings suggest that the compound may inhibit pathways mediated by proteins such as EED and PRC2, which are involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer potential, there is evidence supporting the antimicrobial activity of this compound. It has been observed to exhibit inhibitory effects against certain bacterial strains, making it a candidate for further development in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-Fluoro-N-methoxy-N-methylpyridine | Fluorine substitution | Enhanced anticancer activity |
| N-Methoxy-N-methylpyrimidine-2-carboxamide | Lacks bromination | Reduced potency compared to brominated analogs |
| 3-Fluoro-5-methoxypyridine | Different substitution pattern | Variable biological effects |
The unique combination of substituents in this compound contributes to its distinct reactivity and potential therapeutic applications .
Case Studies and Research Findings
Recent studies have provided valuable insights into the pharmacokinetics and efficacy of this compound:
- Pharmacokinetic Studies : In vivo studies demonstrated that the compound exhibited moderate bioavailability and a favorable clearance profile in animal models. This suggests a potential for effective dosing regimens in clinical applications .
- Inhibition Studies : Experimental results indicated that derivatives with similar structures showed significant inhibition of key enzymes involved in cancer metabolism. For example, one derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 breast cancer cells, highlighting its potency relative to established chemotherapeutics like 5-Fluorouracil .
- Toxicity Assessments : Safety profiles have been evaluated in animal models, with no acute toxicity reported at high doses (up to 2000 mg/kg), indicating a promising safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
